CA IX/XII Selectivity Over Off-Target Isoforms
Within the diazenylbenzenesulfonamide chemotype, the representative compound series demonstrates a selectivity ratio of 15–104 for inhibiting the tumor‑associated transmembrane isoform CA IX over the ubiquitous cytosolic off‑target CA II [1]. For a specific unsubstituted‑core analog, reported Ki values are: hCA I = 393 nM, hCA II = 665 nM, hCA IX = 6.4 nM, and hCA XII = 5.0 nM, yielding a CA IX/CA II selectivity ratio of approximately 104 [1]. This selectivity window substantially exceeds that of the classical sulfonamide CA inhibitor acetazolamide, which typically shows Ki values of 250 nM for hCA I and 12 nM for hCA II and lacks comparable tumor‑isoform discrimination [2].
| Evidence Dimension | Selectivity ratio for tumor‑associated CA IX over cytosolic CA II |
|---|---|
| Target Compound Data | Class range: CA IX Ki = 3.5–63 nM; CA II Ki = 393–665 nM (representative core analog selectivity ratio ~104) |
| Comparator Or Baseline | Acetazolamide: hCA I Ki ≈ 250 nM; hCA II Ki ≈ 12 nM; no meaningful CA IX/II selectivity window |
| Quantified Difference | Diazenylbenzenesulfonamide CA IX/II selectivity ratio 15–104 vs. acetazolamide CA IX/II selectivity ratio ≤ 1 |
| Conditions | Stopped‑flow CO₂ hydration assay, human recombinant CA isoforms I, II, IX, XII |
Why This Matters
For researchers targeting hypoxic tumor environments, procurement of the diazenylbenzenesulfonamide scaffold—rather than generic sulfonamides—provides a validated starting point for achieving isoform‑selective CA IX/XII inhibition, which is critical for minimizing off‑target effects on ubiquitous CA I/II.
- [1] Carta F, Maresca A, Scozzafava A, Vullo D, Supuran CT. Carbonic anhydrase inhibitors. Diazenylbenzenesulfonamides are potent and selective inhibitors of the tumor-associated isozymes IX and XII over the cytosolic isoforms I and II. Bioorg Med Chem. 2009;17(20):7093-7099. View Source
- [2] BindingDB entry for acetazolamide (BDBM10880): Ki values for hCA I, II. https://www.bindingdb.org View Source
